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Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

Cat. No.: B170368

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
4-Fluoro-2-isopropoxyaniline (CAS No. 148583-65-7).[1] This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis, offering a centralized resource for the spectroscopic characterization of this
molecule. While specific experimental data for 4-Fluoro-2-isopropoxyaniline is not widely
published, this guide presents predicted data and analogous spectral features based on similar
compounds, alongside standardized experimental protocols for obtaining such data.

Molecular Structure and Properties
« IUPAC Name: 4-Fluoro-2-isopropoxyaniline

e Molecular Formula: CoH12FNO

« Molecular Weight: 169.20 g/mol

o CAS Number: 148583-65-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the anticipated *H and 3C NMR spectral data for 4-Fluoro-2-
isopropoxyaniline.
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Table 1: Predicted *H NMR Spectral Data for 4-Fluoro-2-isopropoxyaniline

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available

Table 2: Predicted 3C NMR Spectral Data for 4-Fluoro-2-isopropoxyaniline

Chemical Shift (8) ppm Assighment

Data not available

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
IR absorption bands for 4-Fluoro-2-isopropoxyaniline are listed below.

Table 3: Predicted IR Absorption Data for 4-Fluoro-2-isopropoxyaniline

Wavenumber (cm~12) Functional Group

Data not available

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. While experimental data for the free base is not readily available, predicted data
for the hydrochloride salt suggests the following.

Table 4: Predicted Mass Spectrometry Data for 4-Fluoro-2-isopropoxyaniline Hydrochloride
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miz Adduct
170.09757 [M+H]*
192.07951 [M+Na]*
168.08301 [M-H]~

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for 4-
Fluoro-2-isopropoxyaniline.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-isopropoxyaniline in a
suitable deuterated solvent (e.g., CDClz, DMSO-de).

e Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
e 'H NMR Acquisition:

o Pulse sequence: Standard single-pulse.

o Number of scans: 16-32.

o Relaxation delay: 1-2 s.
e 13C NMR Acquisition:

o Pulse sequence: Proton-decoupled pulse program.

o Number of scans: 1024 or more.

o Relaxation delay: 2-5 s.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.
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IR Spectroscopy

o Sample Preparation: Prepare a thin film of the neat liquid sample between two KBr plates or
prepare a KBr pellet for a solid sample.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

» Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

¢ Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, CI).

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on
the desired information.

o Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations
General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline
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Logical Relationship of Spectroscopic Data for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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